molecular formula C13H11FN4O2 B1420505 Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate CAS No. 1150164-20-7

Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No. B1420505
M. Wt: 274.25 g/mol
InChI Key: ZZIJVOLDQLEWOA-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate (ECFC) is a synthetic compound that has been studied for its potential applications in scientific research. ECFC is an organic compound with an amide group and a pyrazole core, and it is a versatile compound that has been used in various research fields, such as biochemistry, physiology, and pharmacology. ECFC has been used to study the biochemical and physiological effects of various drugs, to investigate the mechanisms of action of drugs, and to explore the potential of novel drugs. In

Scientific Research Applications

Crystal Structure Analysis

  • Study 1 : Kumar et al. (2018) conducted a study on a similar compound, Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, synthesized using trisodium citrate dihydrate. The study revealed the crystal structure of the compound, highlighting its triclinic crystal system and the spatial arrangements of its molecular components (Kumar, B., Banerjee, B., Brahmachari, G., & Gupta, V., 2018).

Synthesis and Applications

Bioactivity and Fungicidal Properties

  • Study 3 : Ming Li's 2005 research reported the synthesis of a compound structurally related to Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate and its preliminary bioassays. The study found that the compound has fungicidal activities and can regulate plant growth, which could have agricultural applications (Li, M., 2005).

Corrosion Inhibition

  • Study 4 : Dohare et al. (2017) explored pyranpyrazole derivatives, including compounds related to Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate, as corrosion inhibitors for mild steel. This application is particularly relevant in industrial settings like the pickling process in steel manufacturing (Dohare, P., Ansari, K. R., Quraishi, M., & Obot, I., 2017).

properties

IUPAC Name

ethyl 5-amino-4-cyano-1-(2-fluorophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O2/c1-2-20-13(19)11-8(7-15)12(16)18(17-11)10-6-4-3-5-9(10)14/h3-6H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIJVOLDQLEWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674870
Record name Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate

CAS RN

1150164-20-7
Record name Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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